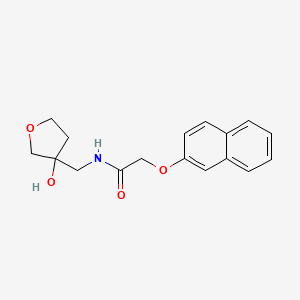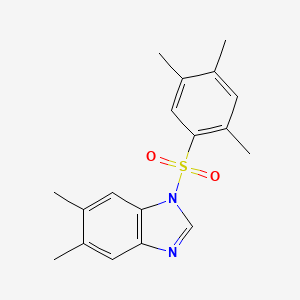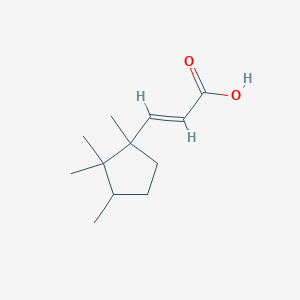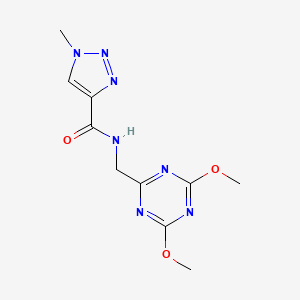![molecular formula C18H28N4O2S B2890258 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione CAS No. 371117-43-0](/img/structure/B2890258.png)
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione, also known as BM212, is a purine-based compound that has shown promising results in various scientific research studies. It is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. DHODH has been identified as a potential target for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Wissenschaftliche Forschungsanwendungen
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have potent antiproliferative activity against various cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione has been shown to have immunomodulatory effects and can inhibit the production of pro-inflammatory cytokines. Furthermore, 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione has antiviral activity against several viruses, including HIV-1, hepatitis B virus, and hepatitis C virus.
Wirkmechanismus
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione exerts its pharmacological effects by inhibiting DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to a depletion of intracellular pyrimidine nucleotides, which ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells. In addition, inhibition of DHODH can also modulate the immune response by inhibiting the proliferation of T cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione can inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione can modulate the immune response by inhibiting the proliferation of T cells and the production of pro-inflammatory cytokines. Furthermore, 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione has been shown to have antiviral activity against several viruses, including HIV-1, hepatitis B virus, and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione has several advantages for lab experiments. It is a potent and selective inhibitor of DHODH, which makes it an ideal tool for studying the role of DHODH in various biological processes. In addition, 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione has been shown to have antiproliferative activity against various cancer cell lines, which makes it a potential therapeutic agent for cancer treatment. However, 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Furthermore, its synthesis is complex and low yielding, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the research on 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. In addition, the immunomodulatory effects of 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione could be explored further to develop new treatments for autoimmune disorders. Furthermore, the antiviral activity of 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione could be studied in more detail to develop new antiviral therapies. Another direction is to develop new synthetic routes for 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione that are more efficient and higher yielding. Finally, the structure-activity relationship of 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione could be explored to develop new DHODH inhibitors with improved potency and selectivity.
Synthesemethoden
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione can be synthesized in a multistep process, starting from commercially available starting materials. The synthesis involves the condensation of 2,6-dioxopurine-3-methylthioacetate with 1-octene in the presence of a base, followed by the addition of acetic anhydride and acetic acid. The resulting product is then treated with sodium hydroxide to form 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione. The overall yield of the synthesis is around 10%.
Eigenschaften
IUPAC Name |
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-4-6-8-9-10-11-12-22-14-15(19-18(22)25-13-7-5-2)21(3)17(24)20-16(14)23/h5,7H,4,6,8-13H2,1-3H3,(H,20,23,24)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVAAYKIZZPULS-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC=CC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN1C2=C(N=C1SC/C=C/C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2890175.png)
![N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2890176.png)
![2-(4-Cyclopropylsulfonylpiperazin-1-yl)-3-methylimidazo[4,5-b]pyridine](/img/structure/B2890177.png)
![1-(2-furylmethyl)-4-hydroxy-3-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-6-methylpyridin-2(1H)-one](/img/structure/B2890182.png)
![3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide](/img/structure/B2890183.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2890187.png)
![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2890188.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2890190.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2890191.png)

![4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2890194.png)

